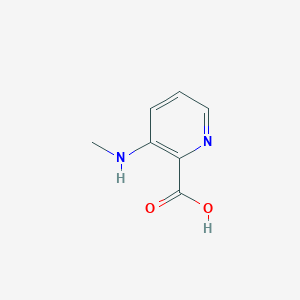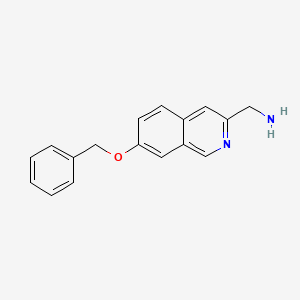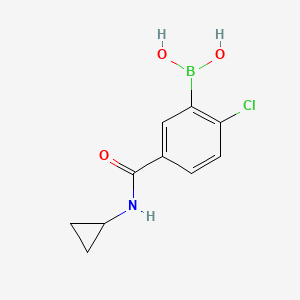
2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a chloro group, a cyclopropylcarbamoyl group, and a phenylboronic acid moiety, making it a versatile reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid typically involves the reaction of 2-chloro-5-nitrophenylboronic acid with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.
化学反应分析
Types of Reactions
2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, amine derivatives, and substituted phenylboronic acids, which can be further utilized in various synthetic applications.
科学研究应用
2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid has several scientific research applications:
Biology: The compound is explored for its potential as a protease inhibitor, which can be useful in studying enzyme mechanisms and developing therapeutic agents.
Medicine: Research is ongoing to investigate its potential as a drug candidate for treating various diseases, including cancer and bacterial infections.
Industry: It is used in the production of advanced materials and polymers due to its ability to form stable boron-carbon bonds.
作用机制
The mechanism of action of 2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the chloro and cyclopropylcarbamoyl groups, making it less versatile in certain reactions.
2-Chlorophenylboronic acid: Similar structure but lacks the cyclopropylcarbamoyl group, which affects its reactivity and applications.
5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid is unique due to the presence of both chloro and cyclopropylcarbamoyl groups, which enhance its reactivity and make it suitable for a wider range of applications compared to its analogs.
属性
分子式 |
C10H11BClNO3 |
|---|---|
分子量 |
239.46 g/mol |
IUPAC 名称 |
[2-chloro-5-(cyclopropylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H11BClNO3/c12-9-4-1-6(5-8(9)11(15)16)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14) |
InChI 键 |
ZXCSFHNBVHLHBP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2CC2)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


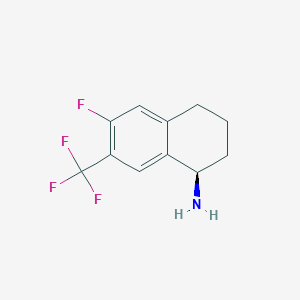
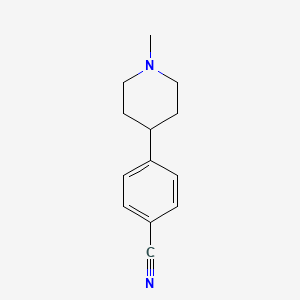
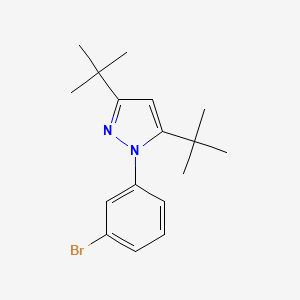
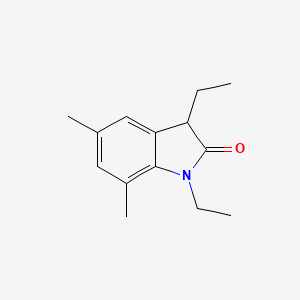
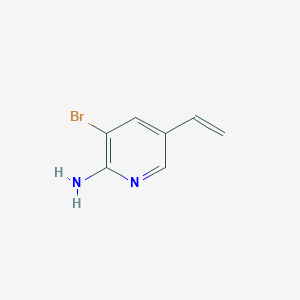
![2-Methyl-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B15247910.png)
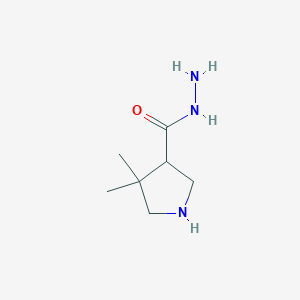
![5-Phenyl-5H-benzofuro[3,2-c]carbazole](/img/structure/B15247914.png)



